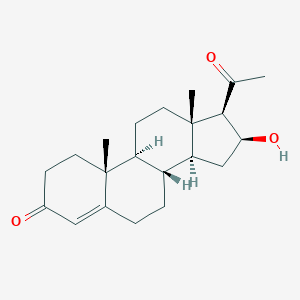

Pregn-4-ene-3,20-dione, 16beta-hydroxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pregn-4-ene-3,20-dione, 16beta-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregn-4-ene-3,20-dione, 16beta-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

Hormonal Therapy:

16β-hydroxyprogesterone is primarily recognized for its role in hormonal therapies. It is involved in the regulation of various physiological processes, including:

- Pregnancy Maintenance: This compound plays a crucial role in maintaining pregnancy by supporting the uterine lining and preventing premature labor .

- Mammary Tissue Development: It is essential for the development of mammary glands necessary for lactation .

Pharmaceutical Development:

Research has indicated that derivatives of 16β-hydroxyprogesterone serve as intermediates in the synthesis of corticosteroids such as hydrocortisone and prednisolone. These corticosteroids are vital in treating inflammatory conditions and autoimmune diseases .

Biosynthesis and Metabolism

Biosynthesis Pathways:

The metabolism of pregnenolone, a precursor to 16β-hydroxyprogesterone, has been extensively studied. Research shows that pregnenolone can be converted into various Δ16-steroids through specific enzymatic pathways in tissues such as the adrenal cortex and testes. These pathways are crucial for understanding how steroid hormones are synthesized and regulated within the body .

Genetic Polymorphisms:

Recent studies have investigated how genetic variations affect the sulfation of pregnenolone by sulfotransferase enzymes. These variations may influence individual responses to hormonal treatments and contribute to differences in steroid hormone homeostasis among populations .

Neurosteroid Activity

Neuroprotective Effects:

16β-hydroxyprogesterone is part of a broader category known as neurosteroids, which have been shown to modulate neuronal activity and offer neuroprotective benefits. This compound affects neurotransmitter systems, particularly GABAergic and glutamatergic signaling pathways, which are critical for memory function and mood regulation .

Research Findings:

Studies indicate that neurosteroids like allopregnanolone (derived from progesterone) can enhance synaptic plasticity and have antidepressant effects. The modulation of GABA receptors by these compounds suggests potential therapeutic strategies for treating mood disorders and cognitive deficits .

Case Studies and Experimental Findings

Propriétés

Numéro CAS |

17779-71-4 |

|---|---|

Formule moléculaire |

C21H30O3 |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |

Clé InChI |

LOVNYFVWYTXDRE-MQWPULPWSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

SMILES isomérique |

CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canonique |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.